

Application Notes and Protocols: Commercially Available Rat C-Peptide 2 Antibodies

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Compound of Interest

Compound Name: C-Peptide 2, rat

Cat. No.: B3028955

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for commercially available antibodies targeting rat C-Peptide 2. The information is intended to guide researchers in selecting and utilizing these antibodies for various immunoassays.

Introduction

C-peptide, a 31-amino acid polypeptide, is cleaved from proinsulin during the synthesis of insulin. As it is co-secreted in equimolar amounts with insulin, its measurement serves as a reliable indicator of pancreatic β -cell function. In rats, there are two C-peptide isoforms, C-Peptide 1 and C-Peptide 2. This document focuses on antibodies specific to rat C-Peptide 2, which are valuable tools for diabetes research, metabolic studies, and drug development.

Commercially Available Rat C-Peptide 2 Antibodies and ELISA Kits

A variety of monoclonal and polyclonal antibodies, as well as complete ELISA kits for the detection of rat C-Peptide 2, are available from several commercial suppliers. The following tables summarize the key characteristics of some of these products.

Table 1: Selected Commercially Available Rat C-Peptide 2 Antibodies

Supplier	Catalog Number	Product Name	Clonality	Host	Applications
MyBioSource	MBS660108	Mouse anti-Rat C-peptide Monoclonal Antibody	Monoclonal	Mouse	ELISA, Sandwich Immunoassay[1]
HyTest Ltd.	213	C-peptide, rat, antibody	Monoclonal	Mouse	ELISA, Sandwich Immunoassay[2]
Invitrogen	Multiple	Anti-C-Peptide Antibodies	Monoclonal, Polyclonal	Mouse, Rabbit	ELISA, IHC, ICC/IF, RIA[3]
Cell Signaling Technology	4593	C-Peptide Antibody	Polyclonal	Rabbit	IHC (Paraffin), IF (Frozen), IF (ICC)[4][5]
RayBiotech	-	Anti-C-Peptide Antibody	Polyclonal	Rabbit	Expected to cross-react with rat

Table 2: Selected Commercially Available Rat C-Peptide 2 ELISA Kits

Supplier	Catalog Number	Product Name	Assay Type	Sensitivity	Range
Abcam	ab323930	Rat C-Peptide ELISA Kit	Sandwich	3.4 pg/mL	7.81 - 250 pg/mL
Sigma-Aldrich	EZRMCP2-21K	Rat/Mouse C-Peptide 2 ELISA	Sandwich	Not Specified	25 - 1600 pM
ALPCO	80-CPTRT-E01	Rat C-Peptide ELISA	Sandwich	10.8 pM	50 - 4,500 pM

Experimental Protocols

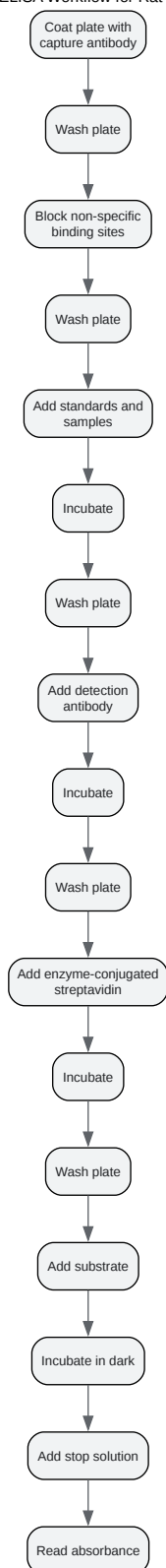
Detailed methodologies for the most common applications are provided below. These protocols are based on information from supplier datasheets and should be optimized by the end-user for their specific experimental conditions.

Sandwich ELISA Protocol (General)

This protocol provides a general workflow for a sandwich ELISA using a capture and a detection antibody to quantify rat C-Peptide 2 in serum, plasma, or cell culture supernatants.

Experimental Workflow Diagram

Sandwich ELISA Workflow for Rat C-Peptide 2

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Caption: Workflow for a typical Sandwich ELISA.

Materials

- Capture Antibody: Specific for one epitope of rat C-Peptide 2.
- Detection Antibody: Specific for a different epitope of rat C-Peptide 2, often biotinylated.
- Recombinant Rat C-Peptide 2 Standard
- Coating Buffer: (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer: (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer: (e.g., 1% BSA in PBS)
- Assay Diluent: (e.g., PBS with 0.1% BSA)
- Enzyme-conjugated Streptavidin: (e.g., Streptavidin-HRP)
- Substrate Solution: (e.g., TMB)
- Stop Solution: (e.g., 2 N H₂SO₄)
- 96-well microplate
- Plate reader

Procedure

- Plate Coating: Dilute the capture antibody to the recommended concentration in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
- Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.

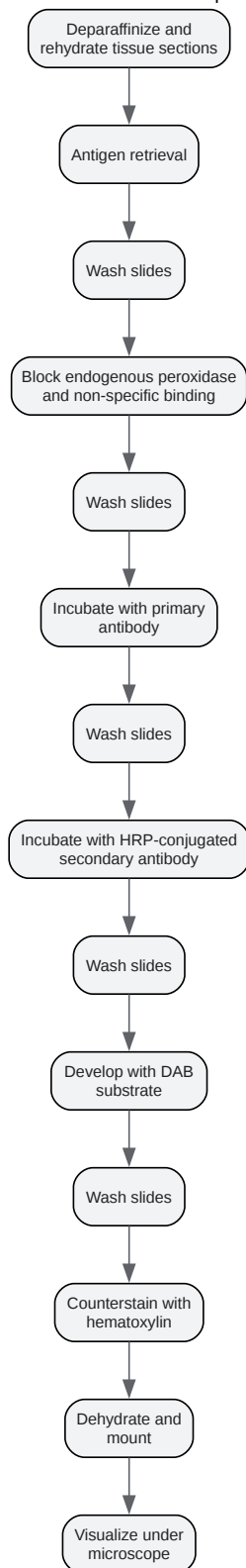
- **Sample and Standard Incubation:** Prepare serial dilutions of the rat C-Peptide 2 standard in Assay Diluent. Add 100 μ L of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
- **Washing:** Repeat the washing step as in step 2.
- **Detection Antibody Incubation:** Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent. Add 100 μ L to each well. Incubate for 1-2 hours at room temperature.
- **Washing:** Repeat the washing step as in step 2.
- **Enzyme Conjugate Incubation:** Dilute the enzyme-conjugated streptavidin to the recommended concentration in Assay Diluent. Add 100 μ L to each well. Incubate for 30 minutes at room temperature.
- **Washing:** Repeat the washing step as in step 2, but increase the number of washes to 5.
- **Substrate Development:** Add 100 μ L of Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
- **Stopping the Reaction:** Add 50 μ L of Stop Solution to each well.
- **Absorbance Reading:** Read the absorbance at 450 nm using a microplate reader.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol provides a general workflow for the detection of rat C-Peptide 2 in paraffin-embedded tissue sections, such as pancreas.

Experimental Workflow Diagram

IHC Workflow for Rat C-Peptide 2

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Caption: Workflow for Immunohistochemistry (IHC).

Materials

- Primary Antibody: Anti-rat C-Peptide 2 antibody (e.g., Cell Signaling Technology #4593).
- Antigen Retrieval Solution: (e.g., Citrate buffer, pH 6.0).
- Wash Buffer: (e.g., TBS with 0.025% Triton X-100).
- Blocking Solution: (e.g., TBS with 5% goat serum and 1% BSA).
- HRP-conjugated Secondary Antibody: (e.g., Goat anti-rabbit IgG-HRP).
- DAB Substrate Kit
- Hematoxylin
- Xylene, Ethanol series (100%, 95%, 70%)
- Mounting Medium
- Microscope slides with paraffin-embedded tissue sections

Procedure

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Immerse in 100% ethanol (2 x 5 minutes).
 - Immerse in 95% ethanol (2 minutes).
 - Immerse in 70% ethanol (2 minutes).
 - Rinse with distilled water.
- Antigen Retrieval:
 - Immerse slides in Antigen Retrieval Solution.

- Heat in a microwave, pressure cooker, or water bath according to the antibody datasheet's recommendations (e.g., 95-100°C for 10-20 minutes).
- Allow slides to cool to room temperature.
- Washing: Wash slides 3 times in Wash Buffer for 5 minutes each.
- Blocking:
 - Block endogenous peroxidase activity by incubating slides in 3% H₂O₂ in methanol for 10 minutes.
 - Wash slides as in step 3.
 - Apply Blocking Solution and incubate for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the primary antibody to the recommended concentration (e.g., 1:100 for CST #4593) in Blocking Solution.
 - Incubate overnight at 4°C in a humidified chamber.
- Washing: Wash slides as in step 3.
- Secondary Antibody Incubation:
 - Incubate with HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
- Washing: Wash slides as in step 3.
- Detection:
 - Prepare the DAB substrate solution according to the kit instructions.
 - Apply to slides and incubate until the desired color intensity is reached (monitor under a microscope).

- Washing: Rinse slides with distilled water.
- Counterstaining:
 - Immerse slides in hematoxylin for 1-2 minutes.
 - Rinse with tap water.
- Dehydration and Mounting:
 - Dehydrate the slides through an ethanol series (70%, 95%, 100%) and xylene.
 - Apply a coverslip with mounting medium.
- Visualization: Examine the slides under a microscope. C-Peptide 2 staining is expected in the cytoplasm of pancreatic β -cells.

Concluding Remarks

The selection of a suitable antibody and the optimization of the experimental protocol are crucial for obtaining reliable and reproducible results. The information provided in these application notes serves as a starting point. Researchers are encouraged to consult the specific product datasheets for detailed instructions and to perform initial optimization experiments to determine the best conditions for their specific samples and assays.

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